(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid
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Overview
Description
Agn 190727 is a retonoic acid receptor that induces retinoid-induced hypertriglyceridemia.
Scientific Research Applications
Synthesis and Chemopreventive Potential
- Chemopreventive Agents in Epithelial Cancer Treatment : Aromatic analogues of (all-E)- and 13(Z)-retinoic acids, including compounds structurally related to (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid, have been synthesized as potential chemopreventive agents for the treatment of epithelial cancer. These compounds showed promising activity in inhibiting tumor promotor-induced mouse epidermal ornithine decarboxylase, an enzyme linked to tumor promotion (Dawson et al., 1981).
Biochemical Synthesis Methods
- Conversion to Terminal Alkynes : Research demonstrates the conversion of methyl ketones into terminal alkynes, specifically focusing on (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. This highlights a method of chemical synthesis potentially applicable to compounds like (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (Negishi, King, & Tour, 2003).
- Wittig-Horner Condensation : A study demonstrates the use of Wittig-Horner condensation to synthesize key intermediates of vitamin A, showing a method of synthesis that could be relevant to the production of derivatives of (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (Shen Run-pu, 2011).
Biological and Pharmacological Research
- Matrix Metalloproteinase Inhibitor Synthesis : The compound 4-[1-Methyl-2,4-dioxo-6-(3-phenyl-prop-1-ynyl)-1,4-dihydro-2H-quinazolin-3-ylmethyl]-benzoic acid, structurally related to (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid, was investigated as a matrix metalloproteinase-13 inhibitor, indicating potential for similar compounds in this research field (Yinsheng Zhang, 2012).
Additional Research
- Synthesis of Structurally Related Compounds : Research on the synthesis of 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal, a structurally related compound, provides insights into methods that could be applied in the synthesis and study of (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (B. Das & G. Kabalka, 2008).
properties
CAS RN |
115503-91-8 |
---|---|
Product Name |
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid |
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]benzoic acid |
InChI |
InChI=1S/C20H22O2/c1-15-8-7-13-20(2,3)18(15)12-5-4-9-16-10-6-11-17(14-16)19(21)22/h5-6,10-12,14H,7-8,13H2,1-3H3,(H,21,22)/b12-5+ |
InChI Key |
LIFPWEGANPHLQB-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=CC(=CC=C2)C(=O)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(4-(2',6',6'-trimethylcyclohex-1-enyl)but-1-yne-3-enyl)benzoic acid AGN 190727 AGN-190727 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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